tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

Catalog No.
S670537
CAS No.
180683-64-1
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

CAS Number

180683-64-1

Product Name

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate

IUPAC Name

tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

AKVIZYGPJIWKOS-IUCAKERBSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCCC1N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N

Organic Synthesis

  • Protecting Group: tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate functions as a protecting group for the amine functionality. A protecting group shields a reactive group in a molecule while allowing chemical modifications at other sites. In this case, the bulky tert-butyl group (Boc) safeguards the amine group from unwanted reactions during synthesis. Once the desired modifications are complete, the Boc group can be selectively removed to regenerate the free amine. Source: Organic Chemistry by Clayden, Warren, Greeves, and Voyle:

Medicinal Chemistry

  • Intermediate for Drug Discovery: tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the protected amine group allows for further chemical transformations to introduce desired functionalities. Researchers can leverage this compound to create novel drug candidates. Source: Journal of Medicinal Chemistry, Applications of N-Boc Protection and Deprotection Strategies in Organic Synthesis:

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate is a synthetic organic compound characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexyl ring containing an amino group. The chemical formula for this compound is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 214.30 g/mol . The compound is notable for its structural features that contribute to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The carbamate group can be reduced to yield the corresponding amine.
  • Substitution: The tert-butyl group can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
  • Reduction: Lithium aluminum hydride or borane can facilitate the reduction of the carbamate group.
  • Substitution: Strong acids or bases may promote substitution reactions under appropriate conditions.

Major Products Formed

  • Oxidation: Nitroso or nitro derivatives.
  • Reduction: Primary amines.
  • Substitution: Various substituted carbamates depending on the reagents employed.

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate typically involves the protection of the amino group on the cyclohexyl ring using a tert-butyl carbamate protecting group. This can be achieved through the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally conducted in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, production follows similar synthetic routes but on a larger scale. Automated reactors and precise control of reaction conditions are employed to ensure consistency and efficiency. High-purity reagents and solvents are essential to minimize impurities and achieve the desired product quality.

tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate has several applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis for preparing more complex molecules.
  • Biology: Investigated for its potential role in modulating biological pathways due to its structural characteristics.
  • Medicine: Explored as a precursor for drug development and therapeutic applications.
  • Industry: Utilized in synthesizing specialty chemicals and materials .

Several compounds share structural similarities with tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural Features
tert-Butyl (2-aminocyclohexyl)carbamate317595-54-3Lacks stereochemical specificity
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate365996-30-1Different stereochemistry at one chiral center
tert-Butyl (trans-2-aminocyclohexyl)carbamate137731-41-0Trans configuration of the cyclohexane ring
tert-Butyl (cis-2-aminocyclohexyl)carbamate184954-75-4Cis configuration of the cyclohexane ring
(1R,2R)-N-Boc-1,2-cyclohexanediamine146504-07-6Contains two amino groups

These compounds demonstrate variations in stereochemistry and functional groups that influence their chemical behavior and potential applications . The unique stereochemical configuration of tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate may contribute to distinct biological activities compared to its analogs.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1S,2S)-Boc-1,2-diaminocyclohexane

Dates

Last modified: 08-15-2023

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